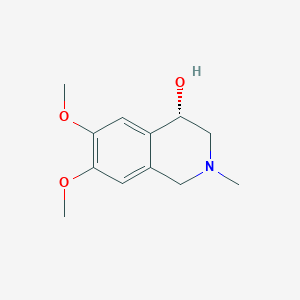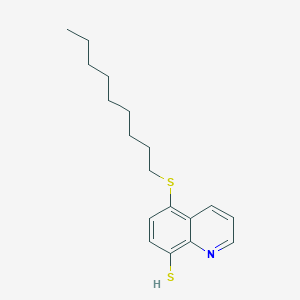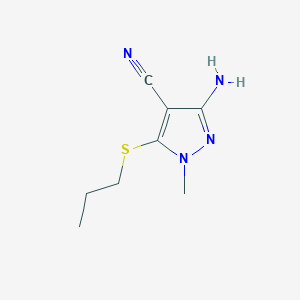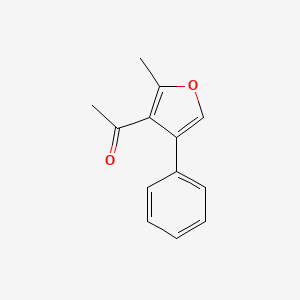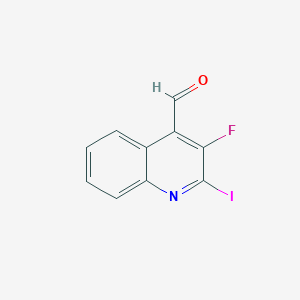
3-Fluoro-2-iodoquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-iodoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodoquinoline-4-carbaldehyde typically involves the functionalization of a quinoline precursor. One common method is the halogenation of quinoline derivatives, followed by formylation. For example, 2-bromo-3-fluoroquinoline can be synthesized from 4-lithium-3-fluoro-2-bromoquinoline and dimethylformamide (DMF) . The resulting compound can then be iodinated to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
3-Fluoro-2-iodoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-4-carboxylic acids.
Reduction Reactions: Quinoline-4-methanol derivatives.
科学研究应用
3-Fluoro-2-iodoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
作用机制
The mechanism of action of 3-Fluoro-2-iodoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carbaldehyde
- 2-Chloro-3-fluoroquinoline-4-carbaldehyde
- 3-Fluoro-2-chloroquinoline-4-carbaldehyde
Uniqueness
3-Fluoro-2-iodoquinoline-4-carbaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The combination of these halogens enhances the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable intermediate in various fields of research .
属性
CAS 编号 |
250739-98-1 |
|---|---|
分子式 |
C10H5FINO |
分子量 |
301.06 g/mol |
IUPAC 名称 |
3-fluoro-2-iodoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |
InChI 键 |
MVGALWRZKWOXFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



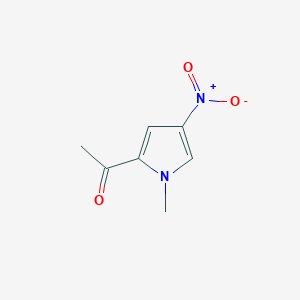

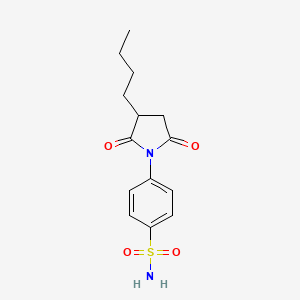
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
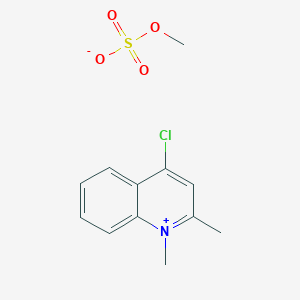
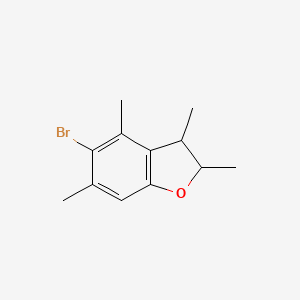
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
